molecular formula C9H13FO B14416175 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one CAS No. 84553-39-9

1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one

Cat. No.: B14416175
CAS No.: 84553-39-9
M. Wt: 156.20 g/mol
InChI Key: FXQLYQLITQXYGB-UHFFFAOYSA-N
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Description

1-(4-Fluorobicyclo[221]heptan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one typically involves the fluorination of a bicyclo[2.2.1]heptane derivative. One common method includes the reaction of bicyclo[2.2.1]heptan-1-one with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobicyclo[2.2.1]heptan-1-amine: A related compound with an amine group instead of a ketone.

    1-Ethynyl-4-fluorobicyclo[2.2.1]heptane: Another fluorinated bicyclic compound with an ethynyl group.

Uniqueness

1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one is unique due to its specific combination of a fluorine atom and a ketone group within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

84553-39-9

Molecular Formula

C9H13FO

Molecular Weight

156.20 g/mol

IUPAC Name

1-(4-fluoro-1-bicyclo[2.2.1]heptanyl)ethanone

InChI

InChI=1S/C9H13FO/c1-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3

InChI Key

FXQLYQLITQXYGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(C1)(CC2)F

Origin of Product

United States

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